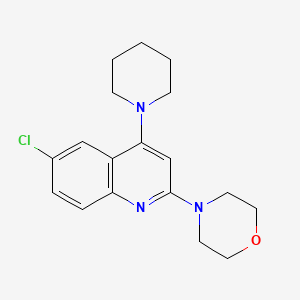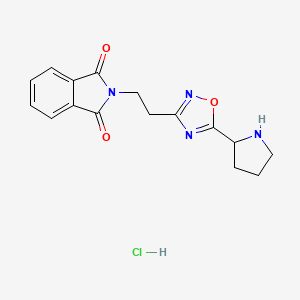
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The pyrrolidine and oxadiazole rings are then coupled through a suitable linker, such as an ethyl group.
Formation of the Isoindoline-Dione Moiety: The isoindoline-dione moiety is introduced through a cyclization reaction involving phthalic anhydride and an amine.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scalability: The synthetic route is designed to be scalable for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione acetate
- 2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione sulfate
Uniqueness
2-(2-(5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C16H17ClN4O3 |
|---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[2-(5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-10-4-1-2-5-11(10)16(22)20(15)9-7-13-18-14(23-19-13)12-6-3-8-17-12;/h1-2,4-5,12,17H,3,6-9H2;1H |
InChI Key |
AUOLILRBOSCKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



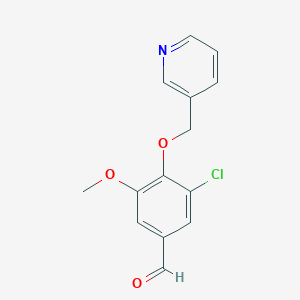
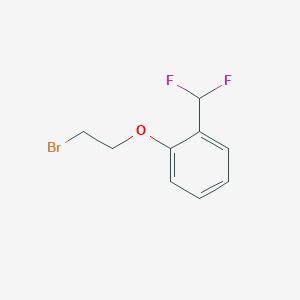
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
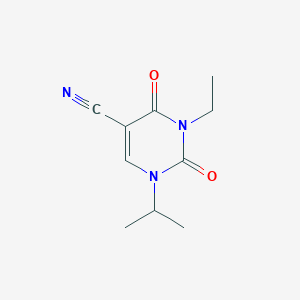
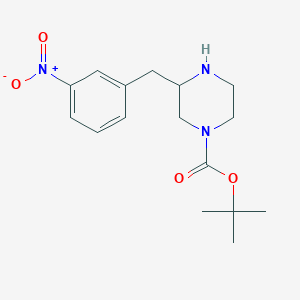
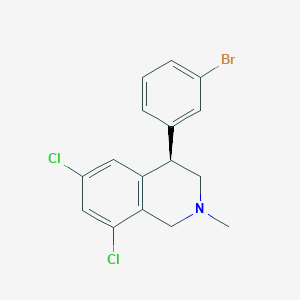

![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)

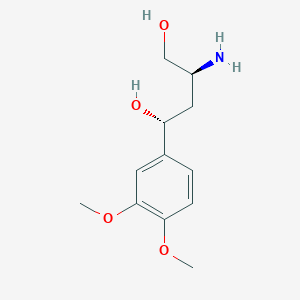
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)

